molecular formula C18H17N3O6 B11065972 (4-Methyl-3-nitrophenyl)[4-(morpholin-4-yl)-3-nitrophenyl]methanone

(4-Methyl-3-nitrophenyl)[4-(morpholin-4-yl)-3-nitrophenyl]methanone

Cat. No.: B11065972
M. Wt: 371.3 g/mol
InChI Key: QXFLUFGUTHTNPE-UHFFFAOYSA-N
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Description

(4-METHYL-3-NITROPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE is a complex organic compound characterized by the presence of both nitro and morpholino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-3-NITROPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-morpholino-3-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-3-NITROPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

Scientific Research Applications

(4-METHYL-3-NITROPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYL-3-NITROPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholino group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-nitrophenyl)(morpholino)methanone
  • (4-Methyl-3-nitrophenyl)(4-morpholino-3-nitrophenyl)methanol

Uniqueness

(4-METHYL-3-NITROPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE is unique due to the presence of both nitro and morpholino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone

InChI

InChI=1S/C18H17N3O6/c1-12-2-3-13(10-16(12)20(23)24)18(22)14-4-5-15(17(11-14)21(25)26)19-6-8-27-9-7-19/h2-5,10-11H,6-9H2,1H3

InChI Key

QXFLUFGUTHTNPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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